3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound classified within the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This particular compound exhibits notable pharmacological properties, making it of interest in medicinal chemistry.
3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole belongs to the class of oxadiazoles, specifically the 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole typically involves several key steps:
Industrial methods for synthesizing this compound focus on optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and ensure quality control.
The molecular structure of 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole can be represented by its IUPAC name and InChI string:
The molecular formula is C20H20BrN3O3S, indicating the presence of carbon (C), hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S). The compound has a complex structure that contributes to its biological activity.
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is linked to its interaction with biological targets such as enzymes or receptors. Oxadiazoles generally modulate biological activity by inhibiting specific enzymes or interacting with nucleic acids like DNA or RNA .
The compound's physical properties include:
Chemical properties involve:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to characterize these properties.
3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole has significant applications in medicinal chemistry due to its potential pharmacological activities. It is being studied for its efficacy in treating various diseases through its biological interactions. Its derivatives are also explored for their antimicrobial and anticancer properties .
The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern medicinal chemistry due to its exceptional bioisosteric properties. This five-membered ring, containing one oxygen and two nitrogen atoms, serves as a stable and versatile mimic for carbonyl-containing functional groups ubiquitous in biological molecules, particularly esters and amides. Unlike these traditional functional groups, which are susceptible to enzymatic hydrolysis (e.g., by esterases or amidases), the 1,2,4-oxadiazole ring demonstrates remarkable metabolic stability while maintaining a comparable spatial geometry and electronic distribution [1] [4]. This bioisosteric equivalence allows medicinal chemists to replace metabolically labile ester or amide linkages in lead compounds with the robust 1,2,4-oxadiazole moiety, thereby improving pharmacokinetic profiles without sacrificing target affinity [5] [9].
The bioisosteric utility stems from several key features:
Table 1: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Amide/Esters
Property | 1,2,4-Oxadiazole | Amide/Esters | Consequence in Drug Design |
---|---|---|---|
Hydrolytic Stability | High (Resistant to esterases/amidases) | Low (Susceptible to hydrolysis) | Improved metabolic stability & oral bioavailability |
Hydrogen Bonding | Strong H-bond acceptor (N atoms) | H-bond acceptor (O=C), H-bond donor (N-H amide) | Mimics carbonyl O; Lacks N-H donor (can be advantageous) |
Dipole Moment | ~3.5 - 4.0 Debye | ~3.7 Debye (amide) | Similar electrostatic potential for target interaction |
Spatial Geometry | Planar conformation | Planar (amide) | Maintains spatial orientation of substituents |
logP (Lipophilicity) | Moderate increase vs. amide | Lower (amide) | Can modulate membrane permeability & distribution |
Aromaticity | Low (Diene-like character) | Non-aromatic | Impacts electron distribution & reactivity |
This strategic substitution is exemplified in the design of 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole. The oxadiazole core likely acts as a stable bioisostere, potentially replacing a labile amide bond that would connect the 4-bromophenyl moiety to the tosylpiperidine fragment in a predecessor molecule. This replacement aims to preserve the molecule's ability to engage its biological target(s) through similar dipole-dipole and hydrogen bonding interactions while conferring greater resilience in biological matrices [1] [8].
The 1,2,4-oxadiazole scaffold offers distinct structural advantages that contribute significantly to its value in drug discovery, primarily centered on enhanced metabolic stability and optimized interactions with biological targets.
Metabolic Stability: The defining structural advantage of the 1,2,4-oxadiazole ring is its inherent resistance to metabolic degradation pathways that rapidly cleave amides and esters. While susceptible to extreme conditions (e.g., concentrated sulfuric acid), the ring exhibits significant stability under physiological pH conditions and against common hydrolytic enzymes [5] [8]. This stability arises from the higher energy barrier required for ring-opening compared to the hydrolysis of a simple amide or ester bond. Consequently, compounds incorporating the 1,2,4-oxadiazole motif often demonstrate improved pharmacokinetic profiles, including longer plasma half-lives and enhanced oral bioavailability, as they are less prone to first-pass metabolism mediated by hydrolases [1] [8]. For instance, studies on leishmanicidal 1,2,4-oxadiazoles like Ox1 revealed high predicted oral absorption and bioavailability using SwissADME models, attributed partly to this metabolic resilience [8].
Tunable Physicochemical Properties: The physicochemical profile of 1,2,4-oxadiazole derivatives can be finely tuned through substitutions at the 3- and 5- positions. These substituents directly influence critical drug-like properties such as lipophilicity (logP/logD), solubility, molecular weight, and polar surface area (PSA). Strategic selection of substituents allows chemists to optimize compounds for desired absorption, distribution, and permeability characteristics while adhering to drug-likeness rules like Lipinski's Rule of Five and Veber's parameters [5] [8]. The scaffold itself contributes moderate lipophilicity compared to an amide, which can be advantageous for membrane penetration, but careful choice of R3 and R5 groups is essential to avoid excessive logP values that compromise solubility or increase off-target risks (e.g., hERG binding) [6] [8]. The low aromaticity (more accurately described as diene-like character) of the 1,2,4-oxadiazole ring, as evidenced by UV spectroscopy studies showing minimal bathochromic shifts upon phenyl substitution, contributes to its distinct electronic properties compared to more aromatic heterocycles like 1,3,4-oxadiazoles [2].
Target Binding Interactions: The electronic structure of the 1,2,4-oxadiazole ring is pivotal for productive target engagement. Its significant dipole moment (~3.5-4.0 D) facilitates strong electrostatic interactions and dipole-dipole alignment within target binding sites. The nitrogen atoms, particularly N4, are potent hydrogen bond acceptors, capable of forming crucial interactions with serine, threonine, tyrosine, histidine, or backbone amide NH groups in proteins [1] [4] [9]. Furthermore, the relative planarity of the ring and its substituents allows for optimal steric fit into binding pockets. The 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole structure leverages these advantages. The electron-withdrawing bromine on the phenyl ring at position 3 modulates the electron density of the oxadiazole, potentially influencing its H-bond accepting strength and dipole. The 1-tosylpiperidin-3-yl group at position 5 introduces a complex, spatially oriented substituent that can engage in diverse van der Waals interactions, shape complementarity, and potentially additional H-bonding via the sulfonyl group, significantly contributing to target affinity and selectivity [1] [8].
Table 2: Structural Advantages of 1,2,4-Oxadiazoles Contributing to Metabolic Stability and Binding
Structural Feature | Impact on Metabolic Stability | Impact on Target Binding |
---|---|---|
Ring Structure (O1-N2-C3-N4-C5) | High kinetic & thermodynamic barrier to enzymatic hydrolysis; Resistant to common esterases/amidases | Provides rigid, planar platform for substituent orientation |
Dipole Moment (~3.5-4.0 D) | Not directly applicable | Facilitates strong electrostatic interactions & dipole alignment in binding sites |
N4 Nitrogen Atom | Contributes to ring stability | Potent hydrogen bond acceptor; Key interaction site with protein residues |
Low Aromaticity (Diene-like) | May influence electron density & susceptibility to oxidative metabolism | Affects electron distribution, influencing π-stacking or charge transfer |
Substituents (R3, R5) | Bulky groups may sterically shield ring; Electron-withdrawing/donating groups affect reactivity | Primary determinants of specificity, affinity, and selectivity; Engage in H-bonding, hydrophobic, van der Waals, π-π interactions |
Sulfonyl Group (in Tosyl) | Generally stable to metabolism (though P450 oxidation possible on methyl) | Strong H-bond acceptor (sulfonyl oxygens); Can participate in charged interactions |
While both 1,2,4- and 1,3,4-oxadiazoles are valuable heterocycles in medicinal chemistry, systematic comparisons reveal distinct differences in their physicochemical and pharmacological profiles, influencing their suitability for specific applications. Understanding these differences is crucial for rational scaffold selection in drug design, including for compounds like 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole.
Lipophilicity (logD) and Solubility: A landmark matched molecular pair analysis comparing numerous 1,2,4- and 1,3,4-oxadiazole isomers demonstrated a consistent and significant difference in lipophilicity. The 1,3,4-oxadiazole isomer invariably exhibits a lower calculated and measured logD value, often by approximately 1 log unit, compared to its 1,2,4-oxadiazole counterpart [6] [7]. This reduced lipophilicity directly translates to improved aqueous solubility for 1,3,4-oxadiazoles. The underlying reason lies in their intrinsic charge distributions and dipole moments. 1,3,4-Oxadiazoles possess a higher dipole moment and are stronger hydrogen bond acceptors overall than 1,2,4-oxadiazoles, favoring interactions with water [6] [7]. Consequently, 1,3,4-oxadiazoles generally offer better solubility profiles, which can be advantageous for formulation and oral absorption.
Metabolic Stability and CYP Interactions: Despite the lower lipophilicity of 1,3,4-oxadiazoles, studies indicate that 1,2,4-oxadiazoles often exhibit superior metabolic stability in vitro, particularly in microsomal assays [5] [6]. The 1,2,4-oxadiazole ring's inherent resistance to hydrolysis is a key factor. Furthermore, the higher lipophilicity of 1,2,4-oxadiazoles, while potentially reducing solubility, correlates with reduced binding affinity to certain cytochrome P450 (CYP) enzymes in some contexts [6]. Crucially, 1,3,4-oxadiazoles consistently demonstrate a significantly reduced potential for inhibition of the hERG potassium channel compared to 1,2,4-oxadiazoles [6] [7]. This reduced hERG risk is strongly attributed to their lower lipophilicity, as hERG inhibition is often associated with compounds possessing higher logP/logD values. This represents a major safety advantage for the 1,3,4-oxadiazole scaffold.
Aromaticity and Reactivity: Spectroscopic studies, particularly UV-Vis, provide clear evidence for differing aromatic character. While both isomers formally satisfy Hückel's rule (4n+2 π-electrons), 1,3,4-oxadiazoles display greater aromaticity. This is evidenced by a significant bathochromic shift (increase in λmax) observed for 2,5-diphenyl-1,3,4-oxadiazole (λmax ≈ 276 nm) compared to 2-phenyl-1,3,4-oxadiazole (λmax ≈ 245 nm), indicating extended conjugation through the heterocyclic ring [2]. In contrast, 3,5-diphenyl-1,2,4-oxadiazole shows an intermediate λmax (≈245 nm) between the 3-phenyl (≈238 nm) and 5-phenyl (≈250 nm) isomers, indicating minimal conjugation through the 1,2,4-oxadiazole ring and supporting its description as a conjugated diene rather than a truly aromatic system [2]. This lower aromaticity impacts electron density distribution and potentially influences chemical reactivity and the types of interactions the ring can form (e.g., weaker π-stacking potential for 1,2,4-oxadiazoles).
Table 3: Comparative Analysis of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Pharmacological Profile
Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key Implications for Drug Design |
---|---|---|---|
Lipophilicity (logD) | Higher (Typically ~1 log unit greater than 1,3,4-isomer) | Lower | 1,2,4-: May have better membrane permeation; Higher hERG risk. 1,3,4-: Better solubility; Lower hERG risk. |
Aqueous Solubility | Generally Lower | Generally Higher | 1,3,4-: Advantage for oral absorption & formulation. |
Metabolic Stability (Hydrolysis) | Superior (High inherent resistance) | Good, but generally lower than 1,2,4- | 1,2,4-: Preferred when hydrolysis is major metabolic pathway. |
hERG Channel Inhibition | Higher Risk (Correlates with higher lipophilicity) | Significantly Lower Risk | 1,3,4-: Major safety advantage; Reduced potential for cardiac toxicity. |
CYP450 Binding/Inhibition | Potentially Reduced Binding | Potentially Increased Binding | Profile depends on specific structure; Requires experimental verification. |
Aromaticity | Low (Diene-like; Minimal π-system conjugation) | Higher (Evident from UV spectral bathochromic shifts) | 1,3,4-: Stronger π-stacking potential; Different electronic distribution. |
Dipole Moment / H-bond Acceptor Strength | Moderate (~3.5-4.0 D) | Higher | 1,3,4-: Potentially stronger polar interactions with targets; Contributes to lower logD. |
Representative Core in Drug | Oxolamine, Ataluren, 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole | Nesapidil, Furamizole, Tiodazosin | Both isomers feature in marketed drugs & investigational compounds. |
The choice between the 1,2,4- and 1,3,4-oxadiazole scaffold for a specific drug discovery project, such as optimizing a compound like 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole, requires careful consideration. If superior metabolic stability against hydrolysis is paramount and hERG risk can be managed through overall logD control (e.g., via substituent choice), the 1,2,4-isomer may be preferred. If solubility is a critical issue or minimizing hERG liability is a primary concern from the outset, the 1,3,4-oxadiazole scaffold offers distinct advantages. The differences in electronic properties and aromaticity may also influence which scaffold provides optimal binding affinity and selectivity for a particular biological target [4] [6] [7].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8